8-Bromoxanthine is a purine analog and a derivative of xanthine, a naturally occurring purine base. [, , ] It acts as a potent inhibitor of xanthine oxidase (XO), an enzyme involved in purine catabolism and the production of uric acid. [, ] While not a medication itself, 8-bromoxanthine serves as a valuable tool in biochemical and pharmacological research, particularly in studying XO and related metabolic pathways. [, ]
8-Bromoxanthine is derived from xanthine, a purine base that is a key component in various metabolic pathways. Its classification as a xanthine derivative places it within a broader category of compounds that exhibit a range of pharmacological effects, including anti-inflammatory and anti-cancer properties. The introduction of bromine at the 8th position enhances its reactivity and potential interactions with biological targets .
The synthesis of 8-Bromoxanthine typically involves the bromination of 3-methylxanthine. This process can be achieved using various brominating agents such as bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform. The reaction conditions are crucial; controlled temperatures are necessary to ensure selective bromination at the 8th position .
Recent advancements have introduced one-step synthesis methods that utilize microwave irradiation to facilitate the reaction between 1,3-diaminouracil derivatives and aldehydes, yielding various substituted xanthines efficiently .
The molecular structure of 8-Bromoxanthine features a purine backbone with specific substitutions that define its chemical behavior:
The mechanism of action for 8-Bromoxanthine primarily involves its interaction with purinergic receptors and enzymes involved in purine metabolism. The structural modifications imparted by the bromine atom and methyl group enhance its binding affinity to these biological targets.
8-Bromoxanthine serves as a vital building block in medicinal chemistry. Its applications include:
8-Bromoxanthine (CAS 10357-68-3) is a brominated derivative of xanthine, a purine base fundamental to biological systems. Its systematic IUPAC name is 8-bromo-3,7-dihydropurine-2,6-dione, reflecting the bromine substitution at the C8 position of the xanthine core scaffold [3] [9]. The molecule comprises a fused bicyclic structure: a six-membered pyrimidine ring condensed with a five-membered imidazole ring. Bromination at C8 induces significant steric and electronic effects, altering molecular conformation and reactivity compared to unmodified xanthine [2]. The presence of bromine at this position promotes a syn conformation in nucleoside analogs, where the bromine atom and ribose moiety occupy the same face of the purine ring—a configuration critical for nucleic acid interactions .
Table 1: Fundamental Structural Identifiers of 8-Bromoxanthine
Property | Value |
---|---|
Molecular Formula | C₅H₃BrN₄O₂ |
Molecular Weight | 231.01 g/mol |
IUPAC Name | 8-Bromo-3,7-dihydropurine-2,6-dione |
Canonical SMILES | Brc1nc2NC(=O)NC(=O)c2[nH]1 |
InChI Key | ZFQWSCZYQLPFFZ-UHFFFAOYSA-N |
8-Bromoxanthine exhibits moderate lipophilicity, evidenced by a calculated partition coefficient (XLogP3) of 0.3, suggesting balanced solubility in both aqueous and organic phases [1]. While comprehensive experimental data on melting point and solubility are limited in the literature, its structural similarity to xanthine derivatives implies limited solubility in water and enhanced solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This property profile facilitates its use in synthetic applications, particularly microwave-assisted reactions where solvent compatibility is crucial [3]. The compound’s acidity is governed by its ionizable imidazole N⁷-H (pKa ~8.5) and pyrimidine N³-H (pKa ~11.5), allowing pH-dependent solubility modulation. Crystallographic studies reveal that bromine substitution enhances molecular packing density, influencing solid-state stability [2].
Spectroscopic techniques provide definitive fingerprints for 8-bromoxanthine characterization:
Table 2: Key Spectroscopic Signatures of 8-Bromoxanthine
Technique | Key Signals | Interpretation |
---|---|---|
¹H NMR | δ 12.5 (s, 1H), δ 11.2 (s, 1H) | N⁷-H and N¹-H/N³-H exchangeable protons |
IR | 1700–1660 cm⁻¹, 650–550 cm⁻¹ | C=O stretch; C-Br bend |
Mass Spectrometry | m/z 232 [M]⁺, m/z 230 [M+2]⁺, m/z 150 | Isotopic Br pattern; [M–HBr]⁺ fragment |
UV-Vis | λₘₐₓ ≈ 290 nm (ε > 10,000 M⁻¹cm⁻¹) | Conjugated purine chromophore |
X-ray crystallography of structurally analogous 8-bromopurines (e.g., 8-bromoguanosine) reveals that bromine’s bulk forces the purine ring into a syn conformation, with the glycosidic bond torsion angle (χ) near 0–60° [2] . This contrasts with the anti conformation dominant in unsubstituted purines and significantly impacts nucleic acid duplex stability and ligand-protein interactions. In 8-bromoguanosine crystals, the Br atom participates in halogen bonding with carbonyl oxygens (Br···O=C distances ~3.2 Å), stabilizing lattice packing .
Computational studies further elucidate electronic perturbations induced by bromination. Density Functional Theory (DFT) calculations indicate bromine withdraws electron density from the purine ring (Hammett σₘ ~0.46), reducing the highest occupied molecular orbital (HOMO) energy and enhancing electrophilicity at C8. This facilitates nucleophilic substitution reactions essential for synthesizing 8-substituted xanthines [3]. Molecular dynamics simulations of 8-bromoxanthine bound to the Aspergillus nidulans purine transporter UapA show bromine’s role in substrate orientation: anomalous X-ray scattering data confirms Br forms van der Waals contacts (~3.5 Å) with Phe⁴⁰⁶ and Phe¹⁵⁵ residues, positioning xanthine optimally for hydrogen bonding with Gln⁴⁰⁸ and Glu³⁵⁶ [6].
Table 3: Crystallographic Parameters from 8-Bromopurine Analogs
Parameter | 8-Bromoguanosine [2] | 8-Bromoadenosine |
---|---|---|
Crystal System | Monoclinic | Orthorhombic |
Space Group | P2₁ | P2₁2₁2₁ |
Glycosidic Bond (χ) | 64° (syn) | 58° (syn) |
Br···O Halogen Bond | 3.18 Å | 3.25 Å |
Notable Distortion | Imidazole ring puckering | Planar purine ring |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3